2-({6-ethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-1-phenylethan-1-one
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Overview
Description
2-({6-ethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-1-phenylethan-1-one is a complex organic compound that features a thienopyrimidine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-ethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-1-phenylethan-1-one typically involves multi-step organic reactions. One common method involves the cyclization of 3-amino-thiophene-2-carboxamides with formic acid to form thienopyrimidine derivatives . Another approach includes the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
2-({6-ethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-1-phenylethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.
Scientific Research Applications
2-({6-ethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-1-phenylethan-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-({6-ethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-1-phenylethan-1-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function .
Comparison with Similar Compounds
Similar Compounds
- 2-[(6-Ethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide
- 2-[(6-Ethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-(2-thienyl)ethanone
Uniqueness
What sets 2-({6-ethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-1-phenylethan-1-one apart from similar compounds is its unique combination of a thienopyrimidine core with a phenylethanone moiety. This structure provides distinct electronic and steric properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS2/c1-2-12-8-13-15(17-10-18-16(13)21-12)20-9-14(19)11-6-4-3-5-7-11/h3-8,10H,2,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCKKCAPONFACL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)N=CN=C2SCC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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